N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by two distinct fused-ring systems: a benzo[c][1,2,5]thiadiazole 1,1-dioxide core and a 2,3-dihydrobenzofuran scaffold linked via an ethyl chain (Fig. 1). This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide inhibitors.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-19-15-4-2-3-5-16(15)20(27(19,23)24)10-9-18-26(21,22)14-6-7-17-13(12-14)8-11-25-17/h2-7,12,18H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGWLMHQYLZMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic synthesis, starting from commercially available precursors. The first step generally includes the formation of the benzofuran ring through cyclization reactions, followed by sulfonamide functionalization. The final key step is the attachment of the thiadiazol moiety via nucleophilic substitution or coupling reactions, requiring specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
While large-scale industrial production methods for this compound are still under development, potential routes include optimizing the synthetic pathways to enhance scalability and cost-efficiency. Advanced techniques such as continuous flow chemistry and automation might be employed to streamline the process, reducing both reaction times and the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial in modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Employs reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Involves reagents like halogens or nucleophiles under acidic or basic conditions to replace specific functional groups.
Major Products
The products formed from these reactions vary based on the starting reagents and conditions. Oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced sulfonamides or amines. Substitution reactions often result in derivatives with altered pharmacological or chemical properties.
Scientific Research Applications
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide finds applications across multiple scientific disciplines:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, interacting with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in treating specific diseases or conditions due to its unique structural properties.
Industry: Possible use in the development of novel materials or chemical processes.
Mechanism of Action
The precise mechanism of action for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide varies depending on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. This interaction can alter cellular pathways, potentially leading to therapeutic effects or changes in biological processes.
Comparison with Similar Compounds
Key Observations:
Sulfonamide Functionality: The target compound and 5-hydrosulfonyl-benzoimidazolones () share a sulfonamide group, critical for interactions with biological targets like carbonic anhydrases or proteases. However, the benzoimidazolone derivatives prioritize planar aromatic systems, whereas the target’s fused thiadiazole dioxide introduces steric bulk .
Heterocyclic Cores :
- The benzo[c][1,2,5]thiadiazole 1,1-dioxide in the target compound is structurally distinct from the benzo[e]thiazine dioxides in , which exhibit different ring sizes and electronic profiles due to sulfur oxidation states .
- The dihydrobenzofuran moiety in the target aligns with carbohydrazide derivatives (), but the latter replaces sulfonamide with a nitro-carbohydrazide group, altering solubility and reactivity .
Synthetic Routes: The target compound’s synthesis likely involves sequential sulfonylation and cyclization steps, analogous to methods in (e.g., chlorosulfonation of nitroaniline derivatives followed by ammonolysis and cyclization) .
Research Implications and Uniqueness
The target compound’s hybrid architecture merges features of sulfonamide inhibitors and rigid heterocyclic frameworks , offering distinct advantages:
- Synergistic Pharmacophores : Unlike analogs in or 6, the dual-ring system may enable simultaneous engagement with multiple enzyme subsites, a trait valuable in kinase or protease inhibition.
Further studies should explore its pharmacokinetic profile and biological activity, leveraging methodologies from referenced syntheses (e.g., spectroscopic validation in or 6) .
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a benzofuran moiety, which contributes to its unique biological properties. Its molecular formula is with a molecular weight of approximately 366.39 g/mol. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiadiazole Ring : The synthesis begins with the cyclization of appropriate precursors under oxidative conditions.
- Amide Bond Formation : The thiadiazole intermediate is then reacted with 2,3-dihydrobenzofuran to form the desired sulfonamide.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance:
- In vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. In a study involving MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, it exhibited IC50 values indicating moderate to strong cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.8 ± 1.5 |
| HCT-116 | 15.5 ± 1.8 |
This suggests that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific molecular targets associated with cancer progression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Screening : It demonstrated activity against both Gram-positive and Gram-negative bacteria as well as certain fungi strains. The results indicate that modifications in the thiadiazole structure can enhance antimicrobial potency.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Good |
| Aspergillus niger | Moderate |
This antimicrobial activity is attributed to the interaction of the sulfonamide group with bacterial enzymes involved in folate synthesis .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Efficacy : A recent publication reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in vivo models .
- Antimicrobial Efficacy Assessment : Another study focused on evaluating various thiadiazole derivatives against pathogenic microorganisms and reported significant inhibitory effects .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
- Answer: The compound contains a benzo[c][1,2,5]thiadiazole-2,2-dioxide core, a dihydrobenzofuran moiety, and a sulfonamide linker. The electron-withdrawing sulfone groups on the thiadiazole ring enhance electrophilicity, potentially increasing interactions with nucleophilic biological targets (e.g., enzymes or receptors). The dihydrobenzofuran contributes to lipophilicity, influencing membrane permeability .
Q. What synthetic routes are commonly employed for its preparation, and what are critical optimization parameters?
- Answer: Multi-step synthesis typically involves:
- (i) Formation of the benzo[c][1,2,5]thiadiazole-dioxide core via oxidation of precursor thiadiazoles.
- (ii) Alkylation of the thiadiazole nitrogen with a bromoethyl-dihydrobenzofuran intermediate.
- (iii) Sulfonamide coupling using chlorosulfonation followed by amine displacement.
Key parameters include reaction temperature (60–80°C for sulfonylation), solvent choice (DMF or acetonitrile for polar intermediates), and stoichiometric control to minimize byproducts .
Q. How can purity and structural integrity be validated post-synthesis?
- Answer: Use a combination of:
- HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to assess purity (>95%).
- 1H/13C NMR (DMSO-d6) to confirm proton environments (e.g., sulfonamide NH at δ 10.2–10.8 ppm) and carbon backbone.
- High-resolution mass spectrometry (HRMS) for molecular ion verification .
Advanced Research Questions
Q. How does the electronic configuration of the benzo[c][1,2,5]thiadiazole ring affect stability under varying pH conditions?
- Answer: The electron-deficient thiadiazole-dioxide core is susceptible to hydrolysis under strongly acidic (pH < 3) or alkaline (pH > 10) conditions. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 14 days) coupled with LC-MS can identify degradation products (e.g., ring-opened sulfonic acids). Buffered solutions (pH 5–7) are recommended for biological assays .
Q. What strategies resolve contradictions in biological activity data across in vitro vs. in vivo studies?
- Answer: Common discrepancies arise from:
- Metabolic instability : Use hepatic microsome assays to identify metabolic hotspots (e.g., sulfonamide cleavage).
- Solubility limitations : Optimize formulations using co-solvents (e.g., PEG-400) or nanoemulsions.
- Species-specific target affinity : Validate binding kinetics (SPR or ITC) across human and model organism receptors .
Q. What protocols are recommended for assessing pharmacokinetic properties, and what pitfalls should be avoided?
- Answer:
- Solubility : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF).
- Plasma protein binding : Equilibrium dialysis (human serum albumin, 37°C).
- Metabolic stability : Incubate with liver microsomes (CYP450 isoforms) and quantify parent compound via LC-MS/MS.
Pitfalls : Overlooking pH-dependent solubility shifts or non-linear pharmacokinetics due to transporter-mediated uptake .
Q. How can computational modeling predict interactions with novel biological targets?
- Answer: Combine:
- Molecular docking (AutoDock Vina) to screen against target libraries (e.g., kinase or GPCR databases).
- Molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns).
- Free energy calculations (MM/PBSA) to rank affinity. Experimental validation via SPR or cellular assays is critical .
Methodological Guidance for Data Interpretation
- Contradiction Analysis : Cross-validate conflicting cytotoxicity data (e.g., IC50 variability) by standardizing assay conditions (cell passage number, serum concentration) and using orthogonal assays (e.g., ATP vs. resazurin-based viability) .
- Structural Modifications : Introduce substituents (e.g., methyl or fluorine) at the dihydrobenzofuran 3-position to enhance metabolic stability while monitoring steric effects via X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
